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6-Amino-1-beta-D-ribofuranosylpyrazolo(3,4-d)pyrimidin-4-one

pKa Base-pairing protonation Duplex stability

6-Amino-1-beta-D-ribofuranosylpyrazolo(3,4-d)pyrimidin-4-one, systematically known as 8-aza-7-deazaguanosine, is a modified pyrazolo[3,4-d]pyrimidine ribonucleoside analog of guanosine. It retains the Watson-Crick base-pairing face of guanine but features a critical atomic rearrangement where the N-7 and C-8 atoms of the purine ring are interposed.

Molecular Formula C10H13N5O5
Molecular Weight 283.24 g/mol
CAS No. 85426-74-0
Cat. No. B1462312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-1-beta-D-ribofuranosylpyrazolo(3,4-d)pyrimidin-4-one
CAS85426-74-0
Synonyms6-amino-1-beta-D-ribofuranosylpyrazolo(3,4-d)pyrimidin-4-one
6-aminoallopurinol riboside
Molecular FormulaC10H13N5O5
Molecular Weight283.24 g/mol
Structural Identifiers
SMILESC1=NN(C2=C1C(=O)NC(=N2)N)C3C(C(C(O3)CO)O)O
InChIInChI=1S/C10H13N5O5/c11-10-13-7-3(8(19)14-10)1-12-15(7)9-6(18)5(17)4(2-16)20-9/h1,4-6,9,16-18H,2H2,(H3,11,13,14,19)/t4-,5-,6-,9-/m1/s1
InChIKeyMJJUWOIBPREHRU-MWKIOEHESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Amino-1-beta-D-ribofuranosylpyrazolo(3,4-d)pyrimidin-4-one: A Stabilizing 8-Aza-7-Deazaguanosine Nucleoside for High-Specificity Oligonucleotide Procurement


6-Amino-1-beta-D-ribofuranosylpyrazolo(3,4-d)pyrimidin-4-one, systematically known as 8-aza-7-deazaguanosine, is a modified pyrazolo[3,4-d]pyrimidine ribonucleoside analog of guanosine [1]. It retains the Watson-Crick base-pairing face of guanine but features a critical atomic rearrangement where the N-7 and C-8 atoms of the purine ring are interposed [2]. This structural modification eliminates non-canonical Hoogsteen hydrogen bonding, preventing the formation of G-tetraplexes and other secondary structures that plague G-rich oligonucleotides, while altering its ionization properties relative to unmodified guanosine and other deazapurine analogs [3].

Why Guanosine or 7-Deazaguanosine Cannot Replace 6-Amino-1-beta-D-ribofuranosylpyrazolo(3,4-d)pyrimidin-4-one in G-Rich Oligo Procurement


Procurement teams evaluating modified guanosine analogs for demanding nucleic acid applications must recognize that simple guanosine or 7-deazaguanosine cannot replicate the performance of 6-Amino-1-beta-D-ribofuranosylpyrazolo(3,4-d)pyrimidin-4-one. Unmodified guanosine promotes extensive G-quadruplex aggregation that compromises synthesis yield and assay reproducibility [1]. While 7-deazaguanosine eliminates Hoogsteen bonding, its N1 pKa (10.3) is significantly higher than that of 8-aza-7-deazaguanosine (8.9), altering base-pairing protonation states and duplex stability [2]. Furthermore, 7-deazaguanosine cap analogs are poorly recognized by RNA polymerases, a limitation not encountered with 8-aza-7-deazaguanosine in primer extension applications [3]. These divergent electronic, structural, and enzymatic properties mean that generic substitution with a simpler analog directly risks experimental failure and wasted synthesis resources.

Quantitative Performance Evidence for 6-Amino-1-beta-D-ribofuranosylpyrazolo(3,4-d)pyrimidin-4-one Versus Guanosine and Deaza-Analogs


N1 pKa Shift Relative to Guanosine and 7-Deazaguanosine Alters Protonation-Dependent Binding

The N1 pKa of 8-aza-7-deazaguanosine (8.9) is markedly lower than that of 7-deazaguanosine (10.3) and closer to that of guanosine (9.2-9.7), as determined by UV titration and NMR spectroscopy [1]. This pKa shift indicates that at physiological pH, the protonation state of the nucleobase more closely mimics natural guanine, whereas 7-deazaguanosine remains deprotonated and may alter base-pairing thermodynamics. The experimental pKa of 8-azaguanosine (8.0) shows that the 7-deaza modification partially compensates for the 8-aza effect.

pKa Base-pairing protonation Duplex stability

Elimination of G-Quadruplex Aggregation in G-Rich Oligonucleotides

In a direct comparative study, oligonucleotides containing 8-aza-7-deazaguanine (PPG) showed complete elimination of non-Watson-Crick self-association, whereas identical sequences with unmodified guanine formed extensive G-tetraplex aggregates as visualized by native polyacrylamide gel electrophoresis (PAGE) [1]. This aggregation, driven by Hoogsteen hydrogen bonding involving the N7 position, is sterically blocked in PPG due to the interposition of N-7 and C-8 atoms. Substitution of a single guanine residue with PPG was sufficient to disrupt aggregate formation.

G-quadruplex Oligonucleotide synthesis Aggregation

Reduced Fluorophore Quenching and Improved qPCR Signal-to-Noise Ratio

When a guanine residue adjacent to a 5'-6-FAM fluorophore is substituted with 8-aza-7-deazaguanosine (Super G), a noticeable improvement in qPCR signal is observed due to the elimination of guanine-mediated fluorescence quenching . This is attributed to the altered electronic structure of the pyrazolo[3,4-d]pyrimidine ring, which reduces photoinduced electron transfer (PET) between the nucleobase and the dye. In contrast, unmodified guanine quenches 6-FAM fluorescence, reducing assay sensitivity.

qPCR Fluorophore quenching Probe design

N1-Selective Glycosylation Enables High-Purity Synthesis of Pyrazolo[3,4-d]pyrimidine Nucleosides

Glycosylation of 4,6-dichloropyrazolo[3,4-d]pyrimidine via trimethylsilyl triflate catalysis yields exclusively the N1-glycosyl isomer, providing a clean synthetic route to the target 6-amino nucleoside [1]. In stark contrast, glycosylation of the related 6-chloropyrazolo[3,4-d]pyrimidine-4-one under identical conditions produced predominantly the undesired N2-glycosyl isomer 20 as the major product. This divergent regioselectivity is dictated by the presence of the 4,6-dichloro substitution pattern that directs glycosylation exclusively to N1, enabling efficient access to 4,6-disubstituted pyrazolopyrimidine nucleosides without chromatographic separation of isomers.

Glycosylation Synthetic selectivity Nucleoside chemistry

Enhanced Mismatch Discrimination in DNA Duplexes Compared to 2'-Deoxyguanosine

Oligonucleotides containing 8-aza-7-deazaguanine (PPG) exhibit improved discrimination of G/A, G/G, and G/T mismatches in Watson-Crick hybrids relative to unmodified dG-containing duplexes, as reported by thermal denaturation studies [1]. The pyrazolo[3,4-d]pyrimidine base enhances the thermodynamic penalty for mispairing, leading to greater ΔTm between matched and mismatched duplexes. Additionally, PPG substitution was found to increase overall duplex stability (higher Tm) in certain sequence contexts when compared to 7-deazaguanine (c7Gd), which generally destabilizes duplexes.

Mismatch discrimination Allele-specific PCR Duplex stability

High-Value Procurement Scenarios for 6-Amino-1-beta-D-ribofuranosylpyrazolo(3,4-d)pyrimidin-4-one Based on Verified Differential Performance


Synthesis and QC of G-Rich Oligonucleotide Probes for Diagnostic qPCR

When synthesizing qPCR probes containing poly-G runs, substituting a single dG residue with 8-aza-7-deazaguanosine (Super G) eliminates G-tetraplex aggregation that otherwise reduces synthesis yield and purity . Additionally, positioning the modified base adjacent to a 5'-6-FAM reporter dye minimizes fluorescence quenching, directly increasing the assay signal-to-noise ratio [1]. Procurement of this compound is essential for any diagnostic manufacturer developing G-rich probe sequences that fail standard synthesis or exhibit poor fluorescence performance with unmodified guanosine.

Allele-Specific PCR and SNP Genotyping Primer Design

For allele-specific PCR assays requiring precise discrimination of single-nucleotide polymorphisms, primers incorporating 8-aza-7-deazaguanine demonstrate enhanced mismatch discrimination for G/A, G/G, and G/T mispairing compared to standard dG primers . This increased specificity reduces false-positive amplification from closely related alleles, making the compound a strategic procurement choice for high-accuracy genotyping panels.

Custom Synthesis of Pyrazolo[3,4-d]pyrimidine Nucleoside Libraries via N1-Selective Glycosylation

Medicinal chemistry groups synthesizing libraries of 4,6-disubstituted pyrazolo[3,4-d]pyrimidine nucleosides benefit from the exclusive N1-regioselectivity achieved when using 4,6-dichloro precursors . This selectivity avoids the N2-isomer contamination that plagues related 6-chloropyrazolo[3,4-d]pyrimidine-4-one glycosylation, streamlining purification and reducing costs. Procurement of the key intermediate or final 6-amino compound supports efficient analog generation for structure-activity relationship (SAR) studies.

Cap Analog Research and RNA Polymerase Transcription Studies

Unlike 7-deazaguanosine cap analogs, which are not recognized as substrates by T7 and SP6 RNA polymerases, 8-aza-7-deazaguanosine retains compatibility with enzymatic incorporation by Taq polymerase, even at the 3'-end of primers [1]. This property enables its use in co-transcriptional capping studies and in vitro transcription applications where structural integrity and polymerase processivity are simultaneously required. Researchers procuring modified nucleosides for RNA biochemistry can thus avoid the polymerase incompatibility associated with simpler deaza-analogs.

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